

Application Notes and Protocols for SNIPER(ABL)-058

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Compound of Interest

Compound Name: SNIPER(ABL)-058

Cat. No.: B12297329

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These application notes provide a comprehensive overview and detailed protocols for the research applications of **SNIPER(ABL)-058**, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.

Introduction

SNIPER(ABL)-058 is a chimeric small molecule that induces the degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1] It is constructed by conjugating the ABL kinase inhibitor Imatinib to a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a polyethylene glycol (PEG) linker.[1] This dual-functionality allows **SNIPER(ABL)-058** to simultaneously bind to BCR-ABL and recruit E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[1][2][3] This targeted protein degradation offers a distinct therapeutic strategy compared to traditional kinase inhibition.

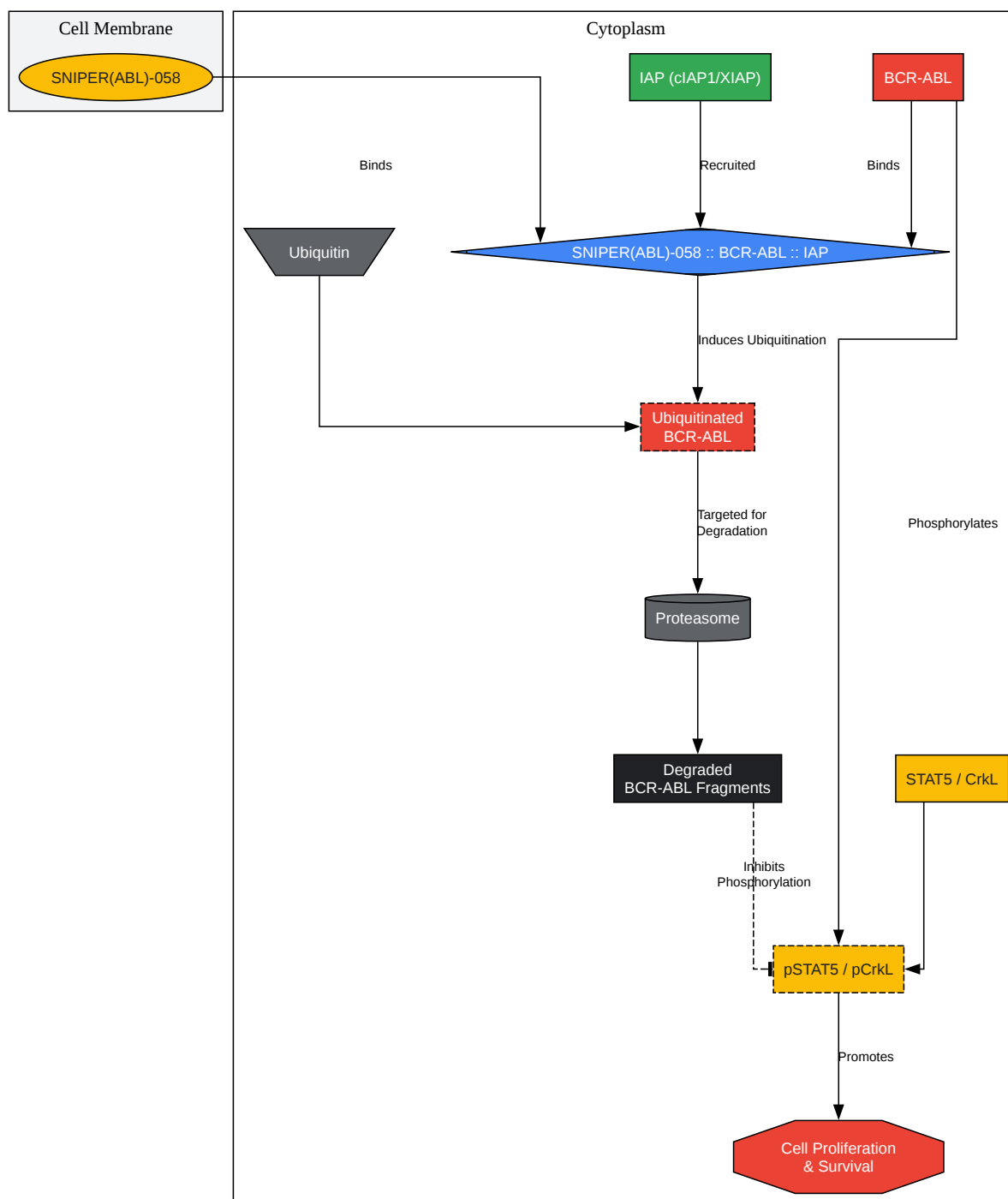
Data Presentation

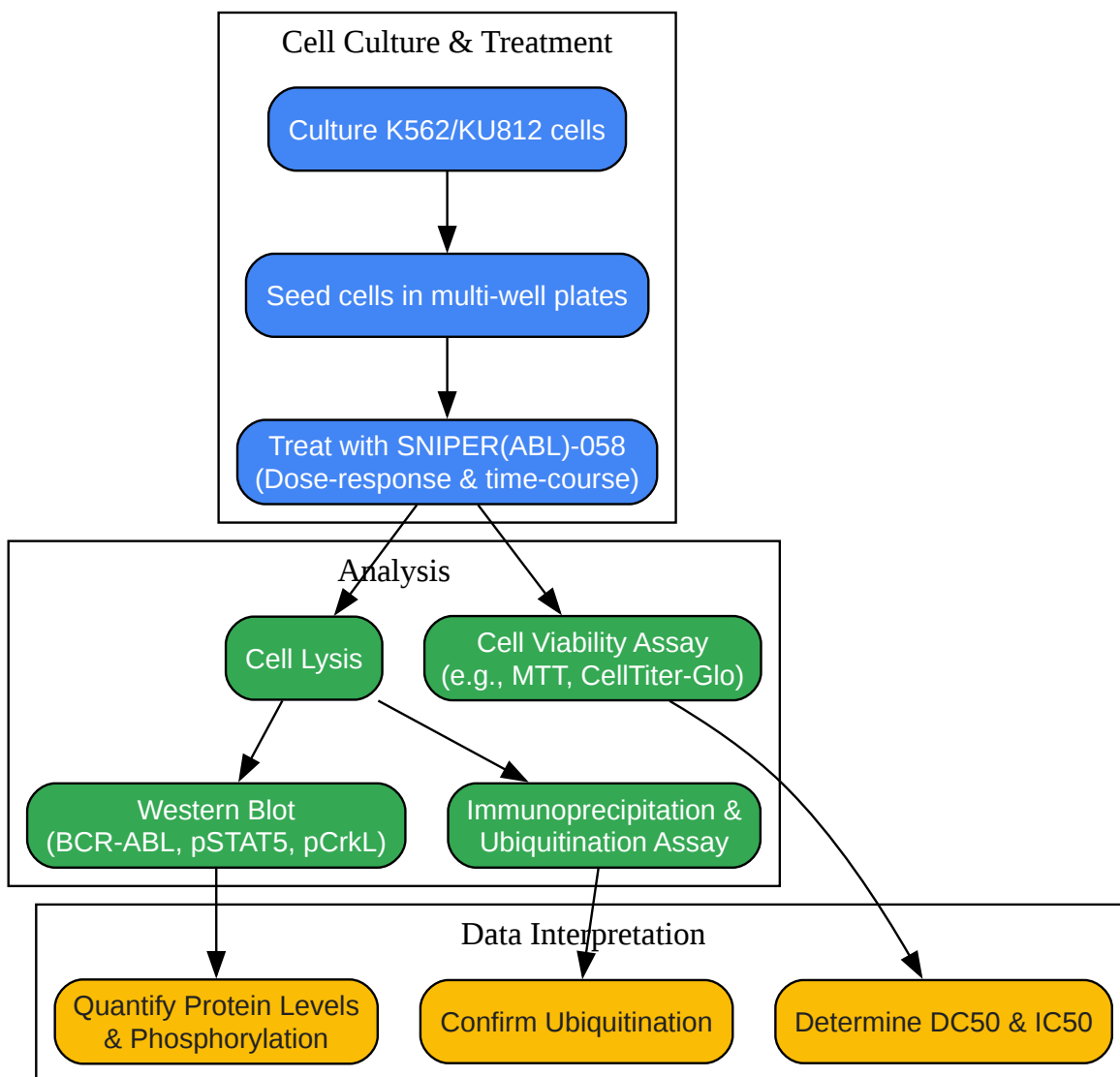
In Vitro Efficacy of SNIPER(ABL)-058

Parameter	Cell Line(s)	Value	Reference
DC ₅₀ (BCR-ABL Degradation)	CML Cell Lines	10 µM	[1][2][4][5][6]
Effective Concentration for Knockdown	K562, KU812	10 nM - 100 nM	[1]
Maximum Efficacy Concentration	K562, KU812	~100 nM	[1]
BCR-ABL Half-life Reduction	CML Cell Lines	~2 hours	[1]
Time to Onset of STAT5 Dephosphorylation	CML Cell Lines	2-6 hours	[1]

Signaling Pathway

The mechanism of action of **SNIPER(ABL)-058** involves the hijacking of the ubiquitin-proteasome system to induce the degradation of the BCR-ABL protein. This, in turn, disrupts the downstream signaling pathways that are constitutively activated by BCR-ABL in CML cells, leading to a reduction in cell proliferation and survival.





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- To cite this document: BenchChem. [Application Notes and Protocols for SNIPER(ABL)-058]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297329#sniper-abl-058-delivery-methods-for-research]

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